
Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a chemical compound. It belongs to a class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of similar compounds involves the use of commonly used synthetic strategies for constructing the core scaffold . A series of novel compounds were designed and synthesized by the condensation of hydrazine hydrate with diversely functionalized aldehydes . This synthetic approach provides a new and efficient tool for constructing novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .Applications De Recherche Scientifique
Enzyme Inhibition and Alzheimer's Disease Treatment
Phenyl carbamates, including variations of the phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate structure, have been studied for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of Alzheimer's disease because they break down acetylcholine, a neurotransmitter important for memory and learning. Inhibition of these enzymes increases acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients. Research by Lin et al. (2005) focused on the ortho effects of substituents on phenyl N-butyl carbamates and their inhibition mechanisms, providing insights into how the chemical characteristics of these compounds affect their potency as enzyme inhibitors Lin, Yu-Ru Lee, Yu‐Chen Liu, Yon-Gi Wu, 2005.
Chemical Structure and Photophysical Properties
The chemical structure and photophysical properties of this compound and its derivatives have implications for their utility in various applications, including organic electronics and fluorescent labeling. Jenekhe et al. (2001) explored donor−acceptor conjugated copolymers and oligomers incorporating quinoline units, revealing their potential for applications requiring large intramolecular charge transfer Jenekhe, Liangde Lu, Maksudul M. Alam, 2001.
Antimicrobial and Antifungal Applications
Compounds with the this compound structure have also been investigated for their antimicrobial and antifungal activities. Dabhi et al. (1995) synthesized derivatives with potential antimicrobial activity, highlighting the broad applicability of these compounds beyond neurodegenerative disease treatment Dabhi, V. Shah, A. Parikh, 1995.
Mécanisme D'action
Target of Action
The primary target of Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is the CDK5/p25 complex . This complex is formed by the calpain-mediated cleavage of the CDK5 natural precursor p35 . The CDK5/p25 complex is involved in the hyperphosphorylation of tau, a protein that stabilizes microtubules in neurons . Hyperphosphorylation of tau is associated with numerous acute and chronic neurodegenerative diseases .
Mode of Action
This compound likely interacts with the CDK5/p25 complex, inhibiting its activity . This inhibition could potentially prevent the hyperphosphorylation of tau, thereby mitigating the pathological processes associated with neurodegenerative diseases .
Biochemical Pathways
The compound’s action primarily affects the tau protein phosphorylation pathway . By inhibiting the CDK5/p25 complex, the compound may prevent the hyperphosphorylation of tau . This could potentially disrupt the formation of neurofibrillary tangles, one of the hallmarks of several neurodegenerative diseases .
Result of Action
The inhibition of the CDK5/p25 complex by this compound could potentially lead to a decrease in tau hyperphosphorylation . This could result in the prevention or reduction of neurofibrillary tangle formation, potentially mitigating the progression of neurodegenerative diseases .
Propriétés
IUPAC Name |
phenyl N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)20-11-5-6-14-12-15(9-10-17(14)20)19-18(22)23-16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEUOLUQKDLTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

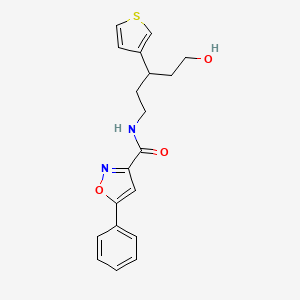
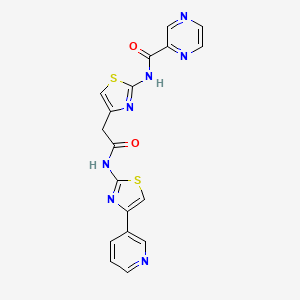
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)
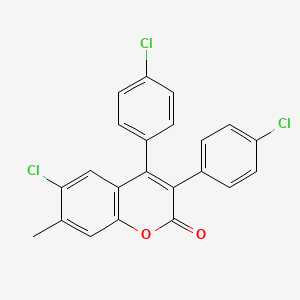
![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)
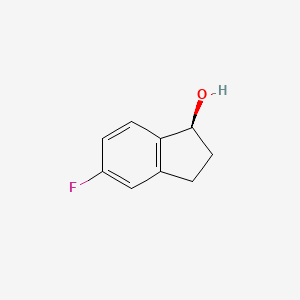
![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2993275.png)
![3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993277.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2993279.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
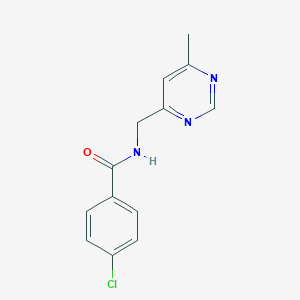
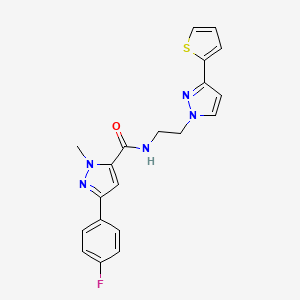
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)
